SML-10-70-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C25H42ClN7O13P2 |

|---|---|

Peso molecular |

746.0 g/mol |

Nombre IUPAC |

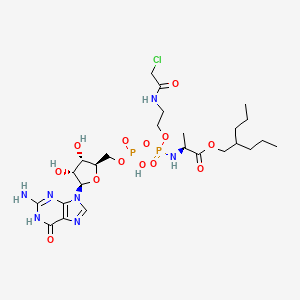

2-propylpentyl (2S)-2-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[2-[(2-chloroacetyl)amino]ethoxy]phosphoryl]amino]propanoate |

InChI |

InChI=1S/C25H42ClN7O13P2/c1-4-6-15(7-5-2)11-42-24(38)14(3)32-47(39,43-9-8-28-17(34)10-26)46-48(40,41)44-12-16-19(35)20(36)23(45-16)33-13-29-18-21(33)30-25(27)31-22(18)37/h13-16,19-20,23,35-36H,4-12H2,1-3H3,(H,28,34)(H,32,39)(H,40,41)(H3,27,30,31,37)/t14-,16+,19+,20+,23+,47?/m0/s1 |

Clave InChI |

LNAHOHGGBNNBAI-CUHBELQGSA-N |

SMILES isomérico |

CCCC(CCC)COC(=O)[C@H](C)NP(=O)(OCCNC(=O)CCl)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O |

SMILES canónico |

CCCC(CCC)COC(=O)C(C)NP(=O)(OCCNC(=O)CCl)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O |

Origen del producto |

United States |

Foundational & Exploratory

SML-10-70-1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of SML-10-70-1, a prodrug derivative of a covalent inhibitor targeting the KRAS G12C mutation, a significant driver in various cancers. This document provides a comprehensive overview of its effects on cancer cell signaling, quantitative efficacy data, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound is a cell-permeable prodrug that is converted intracellularly to its active form, SML-8-73-1.[1] SML-8-73-1 is a GDP analogue designed to selectively and irreversibly bind to the mutant cysteine residue at position 12 (Cys12) of the KRAS G12C protein.[1] This covalent modification occurs within the guanine nucleotide-binding pocket, effectively locking the KRAS G12C protein in an inactive, GDP-bound state.[1]

By forming this covalent bond, SML-8-73-1 prevents the exchange of GDP for GTP, a critical step for KRAS activation.[1] Constitutively active KRAS mutants, such as G12C, are otherwise perpetually in a GTP-bound "on" state, driving downstream signaling pathways that promote cell proliferation, survival, and tumor growth. The irreversible inhibition by SML-8-73-1 effectively shuts down this oncogenic signaling cascade.[1]

Signaling Pathway Inhibition

The inactivation of KRAS G12C by this compound leads to the attenuation of key downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1] Treatment of KRAS G12C mutant cancer cells with this compound has been shown to decrease the phosphorylation of both ERK and AKT, demonstrating its ability to disrupt these critical cancer-promoting signaling cascades.[1]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Cell Line | KRAS Mutation Status | EC50 (µM) | Reference |

| H358 | K-Ras G12C | 26.6 | [1] |

| H23 | K-Ras G12C | 47.6 | [1] |

| A549 | K-Ras G12S | 43.8 | [1] |

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound.

Cellular Target Engagement Assay (Desthiobiotin-GTP Pulldown)

This assay is designed to determine if this compound can penetrate the cell membrane and covalently bind to its target, KRAS G12C, within a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture H358 cells (KRAS G12C) in appropriate media and conditions until they reach 70-80% confluency.

-

Treat the cells with 100 µM this compound or a non-reactive control (SML-10-57-1) for 6 hours.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Desthiobiotin-GTP Labeling:

-

Incubate the cell lysates with desthiobiotin-GTP. This allows the biotin probe to covalently label the GTP-binding pocket of KRAS that is not occupied by this compound.

-

-

Streptavidin Pulldown:

-

Add streptavidin-coated beads to the lysates to capture the biotinylated proteins.

-

Incubate to allow for binding.

-

-

Western Blot Analysis:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

Analyze the eluates by western blotting using an anti-KRAS antibody to detect the amount of pulled-down KRAS. A decrease in the amount of biotinylated KRAS in the this compound treated sample compared to the control indicates successful target engagement.

-

Western Blotting for pERK and pAKT

This protocol is used to assess the effect of this compound on the downstream signaling pathways of KRAS.

Protocol:

-

Cell Culture and Treatment:

-

Culture H358 cells to 70-80% confluency.

-

Treat the cells with 100 µM this compound or a non-reactive control for a specified time.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, and total AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Cell Proliferation Assay

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed H23, H358, and A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for a period of 72 hours.

-

-

Cell Viability Measurement:

-

Assess cell viability using a standard method such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a targeted approach to inhibiting oncogenic KRAS G12C. Its mechanism of action, centered on the irreversible covalent modification of the mutant protein, leads to the effective shutdown of downstream pro-survival signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of KRAS G12C inhibitors.

References

SML-10-70-1: A Technical Guide to the Caged Prodrug Targeting K-Ras G12C

For Researchers, Scientists, and Drug Development Professionals

Abstract

SML-10-70-1 is a novel, cell-permeable caged prodrug designed to selectively target the G12C mutant of the K-Ras oncoprotein. As a derivative of the potent covalent inhibitor SML-8-73-1, this compound overcomes the challenge of poor cell membrane penetration exhibited by its parent compound. This is achieved through a "caged" phosphoramidate modification that masks the polarity of the phosphate group, facilitating cellular uptake. Once inside the cell, the caging group is hydrolyzed, releasing the active inhibitor SML-8-73-1. The active form then covalently binds to the cysteine residue at position 12 of the K-Ras G12C mutant, locking the oncoprotein in an inactive, GDP-bound state. This targeted inhibition disrupts downstream signaling pathways, notably the MAPK (ERK) and PI3K-Akt pathways, leading to anti-proliferative effects in cancer cells harboring this specific mutation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and key experimental data and protocols.

Introduction

The Ras family of small GTPases are critical transducers of extracellular signals that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in Ras are found in approximately 30% of all human cancers, with K-Ras being the most frequently mutated isoform.[1] The G12C mutation, which results in the substitution of glycine with cysteine at codon 12, is a common driver of oncogenesis, particularly in lung and pancreatic cancers.[1] Despite decades of research, directly targeting mutant K-Ras has been a formidable challenge in drug development.[1]

This compound emerged as a second-generation inhibitor, a prodrug derivative of SML-8-73-1, designed to enhance cell permeability.[2] SML-8-73-1 is a GDP analogue that contains an electrophilic chloroacetamide group, which specifically and irreversibly binds to the mutant cysteine in K-Ras G12C.[1] However, the charged nature of SML-8-73-1 limits its ability to cross the cell membrane.[3] To address this, this compound was developed as a "caged" prodrug, where the beta-phosphate is modified as an alanine ester phosphoramidate.[1] This lipophilic modification allows the compound to penetrate cells, where intracellular hydrolysis unmasks the active inhibitor.[1]

Mechanism of Action

The mechanism of action of this compound involves a multi-step process, beginning with its cellular uptake and culminating in the inhibition of K-Ras G12C signaling.

-

Cellular Uptake and Activation: The phosphoramidate "cage" on this compound increases its lipophilicity, enabling it to passively diffuse across the cell membrane.[1][2] Once inside the cell, endogenous enzymes hydrolyze the phosphoramidate and ester moieties, releasing the active, negatively charged inhibitor, SML-8-73-1.[1]

-

Covalent Binding to K-Ras G12C: The uncaged SML-8-73-1, being a GDP analogue, competes with endogenous GTP and GDP for the guanine-nucleotide binding pocket of K-Ras G12C.[1][4] The electrophilic chloroacetamide warhead on SML-8-73-1 then forms a covalent thioether bond with the thiol group of the Cysteine-12 residue unique to the mutant protein.[4] This covalent modification is highly selective for the G12C mutant over wild-type K-Ras.[1]

-

Inhibition of Downstream Signaling: By covalently locking K-Ras G12C in an inactive, GDP-like conformation, this compound prevents the association of K-Ras with its downstream effectors, such as Raf and PI3K.[4][5] This leads to the attenuation of the downstream MAPK (Erk) and PI3K-Akt signaling pathways, which are critical for cancer cell proliferation and survival.[1][4]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) values.

| Cell Line | K-Ras Mutation | Cancer Type | EC50 (µM) | Reference |

| H358 | G12C | Non-small cell lung cancer | 26.6 | [1] |

| H23 | G12C | Non-small cell lung cancer | 47.6 | [1] |

| A549 | G12S | Non-small cell lung cancer | 43.8 | [1] |

Note: The anti-proliferative effects observed in the A549 cell line, which does not harbor the G12C mutation, suggest potential off-target effects or cytotoxicity at higher concentrations.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the prodrug this compound involves the modification of its parent compound, SML-8-73-1.[1] The synthesis of SML-8-73-1 is achieved through a multi-step process involving the preparation of a monophosphate intermediate, its reaction with guanosine mono-phosphate morpholidate, and the subsequent addition of the electrophilic warhead.[6] The final step to generate this compound is the modification of the beta-phosphate of SML-8-73-1 to an alanine ester phosphoramidate.[1]

A detailed, step-by-step protocol for the synthesis of this compound is provided in the supplementary materials of Lim et al., 2014.[1]

Cell Viability Assay

This protocol is a generalized procedure for assessing the anti-proliferative effects of this compound.

-

Cell Seeding: Seed cancer cell lines (e.g., H358, H23, A549) in a 96-well plate at a density of 1,000-3,000 cells per well and allow them to adhere overnight.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CyQuant™ Direct Cell Proliferation Assay.[1]

-

Data Analysis: Plot the cell viability against the compound concentration and use a non-linear regression model to calculate the EC50 value.[1]

Biotin-GTP Pulldown Assay for Target Engagement

This assay determines the ability of this compound to engage K-Ras G12C within cells.[1]

-

Cell Treatment: Treat H358 cells (K-Ras G12C) with this compound (e.g., 100 µM) or a non-reactive control for 6 hours.[1]

-

Cell Lysis: Lyse the cells to obtain total protein extracts.

-

Desthiobiotin-GTP Labeling: Incubate the lysates with desthiobiotin-GTP, which covalently labels the GTP binding pocket of Ras.[1]

-

Pulldown: Recover the biotinylated proteins using streptavidin beads.[1]

-

Western Blot Analysis: Analyze the amount of pulled-down K-Ras by western blotting using a K-Ras specific antibody. A decrease in the biotinylated-Ras signal in this compound treated cells indicates successful target engagement.[1]

Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of Erk and Akt.[1]

-

Cell Treatment: Treat H358 cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).[1]

-

Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Erk (pErk), total Erk, phosphorylated Akt (pAkt), and total Akt. A loading control (e.g., GAPDH) should also be used.

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence substrate for detection. A decrease in the ratio of pErk/total Erk and pAkt/total Akt indicates inhibition of the respective signaling pathways.[1]

Visualizations

Signaling Pathway of K-Ras and Inhibition by this compound

Caption: K-Ras signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the direct targeting of the K-Ras G12C oncoprotein. Its "caged" prodrug design successfully addresses the cell permeability limitations of its parent compound, SML-8-73-1, allowing for effective intracellular delivery and subsequent target engagement. The selective and covalent inhibition of K-Ras G12C by this compound leads to the suppression of critical downstream signaling pathways and demonstrates anti-proliferative activity in relevant cancer cell models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics for K-Ras-driven cancers. Further optimization of this class of inhibitors holds promise for the development of effective and targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. In situ selectivity profiling and crystal structure of SML-8-73-1, an active site inhibitor of oncogenic K-Ras G12C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the K-Ras G12C Inhibitor: SML-10-70-1

This technical guide provides a comprehensive overview of the compound SML-10-70-1, a cell-permeable prodrug designed to target the oncogenic K-Ras G12C mutant. This document is intended for researchers, scientists, and drug development professionals interested in the structure, mechanism of action, and experimental evaluation of this covalent inhibitor.

Core Compound Structure and Properties

This compound is a prodrug derivative of SML-8-73-1, a guanosine diphosphate (GDP) analogue.[1][2][3] The core structure of the active compound, SML-8-73-1, is designed to mimic GDP, allowing it to compete for the guanine nucleotide-binding pocket of K-Ras.[1][2][4] A key feature of SML-8-73-1 is the incorporation of an electrophilic chloroacetamide group, which is capable of forming a covalent bond with the cysteine residue at position 12 of the mutant K-Ras G12C protein.[1] this compound is a "caged" analogue, designed to be cell-permeable to deliver the active inhibitor into the cell.[1][2]

Chemical Structure of this compound and its active form, SML-8-73-1:

Caption: Chemical structures of this compound and its active form SML-8-73-1.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by irreversibly inhibiting the oncogenic K-Ras G12C mutant protein. Ras proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations at the G12 position, such as G12C, impair the intrinsic GTPase activity of Ras, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative signaling pathways.[1]

This compound, upon entering the cell, is converted to its active form, SML-8-73-1. This active inhibitor then covalently binds to the cysteine-12 residue of K-Ras G12C within the nucleotide-binding pocket.[1] This covalent modification locks the K-Ras G12C protein in an inactive, GDP-bound-like conformation.[1][3] By stabilizing this inactive state, SML-8-73-1 prevents the association of K-Ras G12C with its downstream effectors, such as Raf, thereby inhibiting the activation of the MAPK (Erk) and PI3K/Akt signaling pathways.[1][2]

Caption: this compound inhibits the K-Ras G12C signaling pathway.

Quantitative Biological Data

The biological activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the key quantitative data reported in the literature.

| Cell Line | K-Ras Mutation | Assay Type | Parameter | Value (μM) | Reference |

| H358 | G12C | Anti-proliferative | EC50 | 26.6 | [1] |

| H23 | G12C | Anti-proliferative | EC50 | 47.6 | [1] |

| A549 | G12S | Anti-proliferative | EC50 | 43.8 | [1] |

| H358 | G12C | Downstream Signaling Inhibition | Concentration for pErk and pAkt attenuation | 100 | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the characterization of this compound and its active form, SML-8-73-1.

Synthesis of SML-8-73-1

The synthesis of the active GDP analogue, SML-8-73-1, is a multi-step process. A key step involves the reaction of a mono-phosphate intermediate with guanosine mono-phosphate morpholidate, followed by the incorporation of the electrophilic chloroacetamide group.[1]

Experimental Workflow for SML-8-73-1 Synthesis:

Caption: Synthetic scheme overview for SML-8-73-1.

Cellular Target Engagement Assay

This assay is designed to confirm that this compound can penetrate the cell membrane and covalently bind to its intended target, K-Ras G12C.[1] The principle of the assay is to pre-treat cells with this compound and then measure the extent to which K-Ras G12C is protected from subsequent labeling by a biotinylated GTP probe.

Detailed Methodology:

-

Cell Culture and Treatment: K-Ras G12C expressing cells (e.g., H358) are cultured to an appropriate confluency. The cells are then treated with this compound (e.g., 100 μM) or a non-reactive control compound for a specified period (e.g., 6 hours).[1]

-

Cell Lysis: After treatment, the cells are washed and lysed to release the cellular proteins.

-

Biotinylated-GTP Probe Incubation: The cell lysates are incubated with desthiobiotin-GTP. This probe will covalently bind to the GTP-binding pocket of K-Ras that has not been occupied by SML-8-73-1.[1]

-

Streptavidin Pulldown: Streptavidin-coated beads are added to the lysates to capture the biotinylated K-Ras.

-

Western Blot Analysis: The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting using an anti-K-Ras antibody to quantify the amount of biotinylated K-Ras. A decrease in the amount of pulled-down K-Ras in the this compound treated sample compared to the control indicates successful target engagement.[1]

Downstream Signaling Pathway Analysis

To assess the functional consequences of K-Ras G12C inhibition by this compound, the phosphorylation status of key downstream effector proteins, such as Erk and Akt, is analyzed.

Detailed Methodology:

-

Cell Treatment: K-Ras G12C mutant cells are treated with this compound (e.g., 100 μM) or a control compound for a defined time.[1]

-

Protein Extraction: Following treatment, total protein is extracted from the cells.

-

Western Blot Analysis: Equal amounts of protein from each sample are subjected to Western blot analysis using antibodies specific for phosphorylated Erk (pErk) and phosphorylated Akt (pAkt). Antibodies against total Erk and total Akt are used as loading controls. A reduction in the levels of pErk and pAkt in the this compound treated cells indicates inhibition of the respective signaling pathways.[1]

Anti-proliferative Assay

The anti-proliferative effects of this compound are determined by measuring its ability to inhibit the growth of cancer cell lines.

Detailed Methodology:

-

Cell Seeding: Cancer cell lines (e.g., H23, H358, A549) are seeded in 96-well plates at a specific density.[1]

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

Cell Viability Measurement: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

-

EC50 Determination: The half-maximal effective concentration (EC50) is calculated by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Conclusion

This compound represents a pioneering effort in the direct and covalent targeting of the oncogenic K-Ras G12C mutant. Its mechanism of action, involving the irreversible locking of K-Ras in an inactive state, provides a clear rationale for its anti-cancer activity. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar compounds. Further optimization of this class of inhibitors holds the potential for the development of effective therapies for K-Ras G12C-driven cancers.

References

- 1. Therapeutic Targeting of Oncogenic K-Ras by a Covalent Catalytic Site Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic targeting of oncogenic K-Ras by a covalent catalytic site inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Discovery and Development of SML-10-70-1: A Covalent Inhibitor of Oncogenic K-Ras G12C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. Historically, direct inhibition of KRAS has been a formidable challenge. This technical guide details the discovery and preclinical development of SML-10-70-1, a cell-permeable prodrug of SML-8-73-1, a first-in-class, selective, and covalent inhibitor that targets the guanine-nucleotide binding site of the K-Ras G12C mutant. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization, serving as a resource for researchers in oncology and drug discovery.

Introduction: The Challenge of Targeting K-Ras

Ras proteins are GTPase enzymes that function as molecular switches, transducing extracellular signals to intracellular pathways that control cell proliferation, differentiation, and survival.[1] Mutations that lock Ras in a constitutively active, GTP-bound state lead to deregulated cell growth and are a major driver of many cancers, including lung, colorectal, and pancreatic cancers. The K-Ras G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly common and represents a unique therapeutic opportunity due to the presence of a reactive cysteine residue near the nucleotide-binding pocket.[2]

SML-8-73-1 was designed as a GDP analogue with an electrophilic chloroacetamide group positioned to form a covalent bond with this mutant cysteine.[2] To overcome the poor cell permeability of the negatively charged SML-8-73-1, a cell-permeable prodrug, this compound, was developed. This compound is a "caged" version where the beta phosphate is modified as an alanine ester phosphoramidate, which is cleaved by intracellular esterases to release the active SML-8-73-1.[2]

Mechanism of Action

This compound passively diffuses across the cell membrane. Intracellularly, it is metabolized to its active form, SML-8-73-1. This active compound then selectively and irreversibly binds to the cysteine residue at position 12 of the K-Ras G12C mutant protein.[2] This covalent modification locks K-Ras G12C in an inactive, GDP-bound conformation. By stabilizing this inactive state, SML-8-73-1 prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream oncogenic signaling pathways.[2][3]

K-Ras Signaling Pathway and Inhibition by this compound

Caption: K-Ras signaling pathway and the point of intervention by this compound.

Quantitative Data Summary

The biological activity of this compound and its active form, SML-8-73-1, has been characterized through various biochemical and cellular assays.

| Parameter | Cell Line / Condition | Value | Reference |

| EC50 (Anti-proliferative) | H358 (K-Ras G12C) | 26.6 µM | [2] |

| H23 (K-Ras G12C) | 47.6 µM | [2] | |

| A549 (K-Ras G12S) | 43.8 µM | [2] | |

| Downstream Signaling Inhibition | H358 (K-Ras G12C) | Attenuation of pERK and pAKT at 100 µM | [2] |

| Covalent Modification | Purified K-Ras G12C | Complete labeling at 1:10 molar ratio (K-Ras:SML-8-73-1) | [2] |

| Purified WT K-Ras | No labeling observed | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The synthesis of the active compound, SML-8-73-1, has been previously described.[2] this compound is synthesized from SML-8-73-1 through the modification of the beta phosphate into an alanine ester phosphoramidate. This "caging" strategy masks the negative charge of the phosphate group, rendering the molecule more lipophilic and cell-permeable.[2]

Cellular Target Engagement Assay

This assay measures the ability of this compound to enter cells and bind to K-Ras G12C.

Principle: H358 cells (expressing K-Ras G12C) are treated with this compound. After treatment, the cells are lysed, and the lysates are incubated with desthiobiotin-GTP, a probe that covalently labels the GTP-binding pocket of Ras. If this compound has engaged its target, it will block the binding of desthiobiotin-GTP. The amount of biotinylated Ras is then quantified by streptavidin pulldown and western blotting.

Protocol:

-

Cell Treatment: Plate H358 cells and allow them to adhere. Treat the cells with 100 µM this compound or a negative control (e.g., SML-10-57-1, a non-covalent analogue) for 6 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in an appropriate lysis buffer.

-

Probe Labeling: Incubate the cell lysates with desthiobiotin-GTP.

-

Streptavidin Pulldown: Add streptavidin-coated beads to the lysates to capture biotinylated proteins.

-

Western Blotting: Elute the captured proteins and analyze the amount of K-Ras by western blotting using a K-Ras specific antibody. A decrease in the K-Ras signal in the this compound treated sample compared to the control indicates target engagement.[2]

Caption: Workflow for the cellular target engagement assay.

AlphaScreen™ Assay for K-Ras:Raf-RBD Interaction

This assay biochemically confirms that modification by SML-8-73-1 renders K-Ras G12C inactive by measuring its ability to bind to the Ras Binding Domain (RBD) of the Raf kinase.

Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the interaction between K-Ras and the Raf-RBD. Donor and acceptor beads are brought into proximity when K-Ras binds to Raf-RBD, generating a luminescent signal. If SML-8-73-1-modified K-Ras cannot bind to Raf-RBD, the signal will be reduced.

Protocol:

-

Protein Preparation: Prepare purified recombinant K-Ras G12C. A portion is loaded with a non-hydrolyzable GTP analogue (GMPPNP) to represent the active state, another with GDP for the inactive state, and a third is incubated with a 10-fold molar excess of SML-8-73-1 to achieve complete labeling.

-

Assay Setup: Pre-form complexes of Alpha-tagged K-Ras G12C (donor beads) and Raf-RBD (acceptor beads).

-

Competition: Add the prepared K-Ras G12C (GMPPNP-bound, GDP-bound, or SML-8-73-1-labeled) at various concentrations to compete with the Alpha-tagged K-Ras for binding to the Raf-RBD.

-

Signal Detection: Measure the AlphaScreen signal. A decrease in signal indicates competition. The results show that SML-8-73-1-labeled K-Ras G12C behaves similarly to GDP-bound K-Ras, with a much lower affinity for Raf-RBD compared to GMPPNP-bound K-Ras.[2]

Hydrogen Exchange Mass Spectrometry (HX-MS)

HX-MS is a biophysical technique used to probe the conformational dynamics of a protein.

Principle: The rate at which backbone amide hydrogens exchange with deuterium in a solvent is dependent on their solvent accessibility and involvement in hydrogen bonding. By comparing the deuterium uptake of K-Ras G12C in different states (bound to GDP, a GTP analogue, or SML-8-73-1), changes in protein conformation can be inferred.

Protocol:

-

Sample Preparation: Prepare samples of purified K-Ras G12C bound to either GDP, a non-hydrolyzable GTP mimic (GMPPNP), or SML-8-73-1.

-

Deuterium Labeling: Dilute the protein samples into a D₂O-based buffer to initiate hydrogen-deuterium exchange for a set period.

-

Quenching and Digestion: Quench the exchange reaction by lowering the pH and temperature. Digest the protein into peptides using an acid-stable protease (e.g., pepsin).

-

LC-MS Analysis: Separate the peptides by liquid chromatography and analyze them by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation.

-

Data Analysis: Compare the deuterium uptake patterns. For SML-8-73-1-bound K-Ras G12C, the deuterium incorporation in key regions (residues 7-20 and 114-120) was found to be similar to that of the GDP-bound state, suggesting that the inhibitor stabilizes an inactive conformation.[2]

Conclusion and Future Directions

The development of this compound and its active form, SML-8-73-1, represents a significant step forward in the direct targeting of the oncogenic K-Ras G12C mutant. These first-in-class covalent inhibitors demonstrate that the guanine-nucleotide binding site is a viable therapeutic target. The data presented here show that this compound can effectively enter cells, engage its target, and disrupt downstream signaling, leading to anti-proliferative effects.

While the potency of this compound in cellular assays is modest, this work provides a crucial proof-of-concept and a valuable toolkit of assays for the development of next-generation K-Ras inhibitors with improved pharmacological properties. Future efforts will likely focus on optimizing the chemical scaffold to enhance potency, selectivity, and pharmacokinetic parameters, ultimately aiming for a clinically effective therapy for K-Ras G12C-driven cancers.

References

SML-10-70-1: A Covalent Inhibitor Targeting the K-Ras G12C Mutation in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention. The G12C mutation in KRAS, in particular, has been the focus of intense drug discovery efforts. SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a novel covalent inhibitor that specifically and irreversibly targets the K-Ras G12C mutant. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation in cancer research.

Introduction to K-Ras and the G12C Mutation

Ras proteins are small GTPases that act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate key cellular processes such as proliferation, differentiation, and survival.[1] Activating mutations in Ras genes are found in approximately 30% of all human cancers.[1] These mutations often impair the intrinsic GTPase activity of Ras or render it insensitive to GTPase-activating proteins (GAPs), leading to a constitutively active state and aberrant downstream signaling.[1]

The K-Ras G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine, is prevalent in a significant subset of cancers, including non-small cell lung cancer and pancreatic cancer.[1] The presence of the cysteine residue provides a unique opportunity for the development of targeted covalent inhibitors.

This compound: Mechanism of Action

This compound is a cell-permeable prodrug designed to deliver its active counterpart, SML-8-73-1, into the cell. SML-8-73-1 is a GDP analogue that contains an electrophilic moiety.[1] This electrophile forms a covalent bond with the thiol group of the cysteine residue at position 12 of the K-Ras G12C mutant.[1] This irreversible binding event occurs within the guanine-nucleotide binding site, effectively locking K-Ras G12C in an inactive, GDP-bound conformation.[1] By trapping K-Ras G12C in this inactive state, this compound prevents the engagement of downstream effector proteins, thereby inhibiting the aberrant signaling cascades that drive cancer cell proliferation and survival.[1][2]

Signaling Pathway Inhibition

The constitutive activation of K-Ras G12C leads to the overactivation of multiple downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways. This compound, by inhibiting K-Ras G12C, leads to the downregulation of these critical signaling cascades.[1][2]

References

The Caged Mechanism of SML-10-70-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the caged mechanism of SML-10-70-1, a cell-permeable prodrug designed to deliver the covalent inhibitor SML-8-73-1 to target the oncogenic K-Ras G12C mutant. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows.

Introduction: Targeting the "Undruggable" K-Ras

The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state and driving uncontrolled cell growth.

Historically, direct targeting of K-Ras has been challenging due to its high affinity for GTP and the lack of well-defined allosteric binding pockets. This compound represents a strategic approach to overcome these hurdles by employing a "caged" prodrug strategy to deliver a potent covalent inhibitor, SML-8-73-1, directly into the cell.

The Caged Mechanism of this compound

This compound is a prodrug of SML-8-73-1, a GDP analogue bearing a chloroacetamide electrophile. The "caged" nature of this compound refers to the chemical modification of the phosphate groups of SML-8-73-1 to increase its lipophilicity and facilitate passive diffusion across the cell membrane.[1]

The Caging Moiety and Cell Permeability

The negatively charged phosphate groups of the GDP analogue SML-8-73-1 prevent its efficient entry into cells. To overcome this, this compound incorporates an alanine ester phosphoramidate modification on the beta-phosphate.[1] This "caging" group neutralizes the negative charge, rendering the molecule more membrane-permeable.

Intracellular Uncaging: The Role of Esterases

Once inside the cell, the caging group of this compound is designed to be removed to release the active inhibitor, SML-8-73-1. This uncaging process is mediated by the action of intracellular esterases .[1] These ubiquitous enzymes hydrolyze the ester bond of the phosphoramidate moiety, cleaving off the masking group and exposing the phosphate group of the active inhibitor.

Covalent Targeting of K-Ras G12C

The uncaged, active inhibitor SML-8-73-1 competes with GDP and GTP for binding to the guanine nucleotide-binding pocket of K-Ras. The chloroacetamide group of SML-8-73-1 then forms a covalent bond with the thiol group of the mutant cysteine-12 residue in K-Ras G12C.[1] This irreversible binding locks K-Ras in an inactive conformation, thereby inhibiting its downstream signaling.

Signaling Pathway Inhibition

By covalently binding to K-Ras G12C and holding it in an inactive state, this compound (via its active form SML-8-73-1) effectively blocks the activation of downstream effector pathways that are critical for cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active form, SML-8-73-1.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | K-Ras Mutation | EC50 (µM) | Reference |

| H358 | G12C | 26.6 | [1] |

| H23 | G12C | 47.6 | [1] |

| A549 | G12S | 43.8 | [1] |

Table 2: Biochemical and Cellular Engagement

| Parameter | Value | Conditions | Reference |

| Covalent Modification of K-Ras G12C by SML-8-73-1 | Complete at 1:10 molar ratio (K-Ras:SML-8-73-1) | Purified recombinant protein, 2 hours at 37°C | [1] |

| Inhibition of pERK and pAKT | Observed at 100 µM | H358 cells | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the caged mechanism and activity of this compound.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, the general strategy involves the modification of the parent compound, SML-8-73-1. The synthesis of SML-8-73-1 is achieved by reacting a mono-phosphate intermediate with guanosine mono-phosphate morpholidate, followed by the introduction of the chloroacetamide electrophile.[1] The subsequent "caging" to produce this compound involves the specific modification of the beta-phosphate with an alanine ester phosphoramidate.[1] This is a specialized chemical synthesis that would require expertise in nucleoside chemistry and prodrug design.

Cellular Target Engagement Assay

This assay is designed to confirm that this compound can penetrate the cell membrane and that its active form engages the intracellular target, K-Ras G12C.

Principle: The assay measures the ability of this compound to compete with a desthiobiotin-GTP probe for binding to K-Ras G12C in living cells. If this compound enters the cell and its active form covalently binds to K-Ras G12C, it will block the subsequent binding of the desthiobiotin-GTP probe.

General Protocol:

-

Cell Culture: Culture K-Ras G12C mutant cancer cells (e.g., H358) to an appropriate confluency.

-

Compound Treatment: Treat the cells with this compound or a vehicle control for a specified period (e.g., 6 hours) to allow for cell penetration and uncaging.

-

Cell Lysis: After treatment, wash the cells and prepare cell lysates.

-

Probe Labeling: Incubate the cell lysates with desthiobiotin-GTP to label the available K-Ras that has not been engaged by the inhibitor.

-

Pulldown: Use streptavidin-coated beads to pull down the biotinylated K-Ras.

-

Western Blot Analysis: Analyze the pulled-down fraction and the total lysate by Western blotting using an anti-K-Ras antibody to quantify the amount of labeled K-Ras. A decrease in the amount of pulled-down K-Ras in the this compound-treated sample compared to the control indicates successful target engagement.[1]

In Vitro Uncaging Assay (Proposed)

A detailed protocol for a specific in vitro uncaging assay for this compound is not provided in the reviewed literature. However, a general approach can be proposed to quantify the conversion of this compound to SML-8-73-1 in the presence of esterases.

Principle: This assay would involve incubating this compound with a source of esterases (e.g., cell lysates or purified esterases) and monitoring the formation of SML-8-73-1 over time using a quantitative analytical method like LC-MS/MS.

Proposed Protocol:

-

Reaction Setup: Prepare a reaction mixture containing this compound at a known concentration in a suitable buffer.

-

Enzyme Addition: Initiate the reaction by adding a source of esterases (e.g., liver microsomes or a specific recombinant esterase).

-

Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

-

LC-MS/MS Analysis: Analyze the quenched samples using a validated LC-MS/MS method to separate and quantify the concentrations of both this compound and SML-8-73-1.

-

Data Analysis: Plot the concentrations of this compound and SML-8-73-1 over time to determine the rate of conversion.

Conclusion

The caged mechanism of this compound represents a sophisticated and effective strategy for delivering a covalent inhibitor to the historically challenging target, K-Ras G12C. By masking the charged phosphate groups with an esterase-labile moiety, this compound achieves cell permeability and subsequent intracellular activation. This targeted delivery and irreversible inhibition of oncogenic K-Ras provide a promising avenue for the development of novel cancer therapeutics. Further research into the specific intracellular esterases involved in the uncaging process and optimization of the prodrug moiety could lead to the development of even more potent and selective K-Ras inhibitors.

References

SML-10-70-1: A Technical Guide for Proof-of-Concept Studies in K-Ras G12C Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SML-10-70-1, a cell-permeable caged prodrug designed for the targeted inhibition of the oncogenic K-Ras G12C mutant. This document outlines the core mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate proof-of-concept studies.

Core Concepts: Mechanism of Action

This compound is a prodrug derivative of SML-8-73-1, a guanosine diphosphate (GDP) analogue. Its primary mechanism involves the selective and covalent modification of the cysteine residue at position 12 of the K-Ras G12C mutant protein.[1][2] This irreversible binding locks the K-Ras G12C protein in an inactive, GDP-bound state.[1] By stabilizing this inactive conformation, this compound effectively prevents the exchange to the active, guanosine triphosphate (GTP)-bound state, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, namely the PI3K/Akt and MAPK/ERK pathways.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from proof-of-concept studies involving this compound and its active form, SML-8-73-1.

| Cell Line | K-Ras Mutation | EC50 of this compound (μM) | Reference |

| H358 | K-Ras G12C | 26.6 | [1] |

| H23 | K-Ras G12C | 47.6 | [1] |

| A549 | K-Ras G12S | 43.8 | [1] |

| Table 1: Anti-proliferative Effects of this compound in Lung Cancer Cell Lines. |

| Cell Line | Treatment | Effect on Signaling | Reference |

| H358 | 100 μM this compound | Attenuation of Akt and Erk phosphorylation | [1] |

| Table 2: Effect of this compound on Downstream Signaling. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.

References

Methodological & Application

Application Notes and Protocols for SML-10-70-1 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a potent and selective covalent inhibitor of the K-Ras G12C mutant protein.[1] Activating mutations in the K-Ras oncogene are prevalent in many human cancers, making it a critical therapeutic target. This compound penetrates the cell membrane and is converted to its active form, SML-8-73-1, which irreversibly binds to the cysteine residue at position 12 of the K-Ras G12C mutant. This covalent modification locks the K-Ras protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK (Erk) and PI3K/Akt pathways.[1][2][3]

These application notes provide detailed protocols for studying the effects of this compound on various cancer cell lines harboring the K-Ras G12C mutation, as well as control cell lines.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

The half-maximal effective concentration (EC50) for the anti-proliferative effects of this compound was determined in different human cancer cell lines after a defined exposure period.

| Cell Line | K-Ras Mutation Status | EC50 (µM) | Reference |

| NCI-H358 | G12C | 26.6 | [1] |

| NCI-H23 | G12C | 47.6 | [1] |

| A549 | G12S | 43.8 | [1] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inhibiting the K-Ras G12C signaling pathway.

Caption: K-Ras G12C signaling and this compound inhibition.

Experimental Protocols

Cell Culture

Objective: To maintain and propagate human cancer cell lines for subsequent experiments.

Materials:

-

NCI-H358, NCI-H23, or A549 cells

-

RPMI-1640 Medium (for H358 and H23)

-

F-12K Medium (for A549)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture NCI-H358 and NCI-H23 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension to a new flask containing fresh medium (e.g., a 1:4 to 1:8 split ratio).

-

Renew the culture medium every 2-3 days.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cultured cells (H358, H23, A549)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Western Blot Analysis for K-Ras Signaling

Objective: To assess the effect of this compound on the phosphorylation of key downstream effectors of K-Ras, such as Erk and Akt.[1]

Materials:

-

Cultured cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations (e.g., 100 µM) for a specified time (e.g., 6 hours).[1]

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

K-Ras G12C Target Engagement Assay

Objective: To confirm that this compound enters the cells and covalently binds to K-Ras G12C.[1]

Materials:

-

H358 cells (K-Ras G12C)

-

This compound

-

Negative control compound (e.g., SML-10-57-1, a non-covalent analog)

-

Desthiobiotin-GTP

-

Streptavidin beads

-

Lysis buffer

-

Western blot reagents

Protocol:

-

Treat H358 cells with this compound (e.g., 100 µM) or a negative control for 6 hours.[1]

-

Lyse the cells and incubate the lysates with desthiobiotin-GTP.

-

Pull down biotinylated proteins using streptavidin beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze the amount of pulled-down K-Ras by western blotting using a K-Ras specific antibody.

-

A decrease in the amount of biotinylated K-Ras in this compound-treated cells compared to the control indicates target engagement.[1]

Experimental Workflows

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for SML-10-70-1 in H358 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SML-10-70-1, a covalent inhibitor of K-Ras G12C, in studies involving the H358 non-small cell lung cancer (NSCLC) cell line. H358 cells harbor the K-Ras G12C mutation, making them a relevant model for investigating the efficacy and mechanism of action of this targeted inhibitor.

Introduction

Ras proteins are critical GTPase enzymes that function as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in Ras genes are found in approximately 30% of all human cancers, with K-Ras mutations being particularly prevalent in challenging malignancies like lung and pancreatic cancer.[1] The K-Ras G12C mutation, present in the H358 cell line, results in a constitutively active protein, driving uncontrolled cell growth.[1]

This compound is a prodrug derivative of SML-8-73-1, a GDP analogue that acts as a selective, direct-acting covalent inhibitor of the K-Ras G12C mutant.[1] By irreversibly binding to the mutant cysteine at position 12, this compound locks K-Ras in an inactive state, thereby inhibiting downstream signaling pathways.[1][2]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on H358 and other relevant cell lines.

| Cell Line | K-Ras Mutation | This compound EC50/IC50 | Reference |

| H358 | G12C | 26.6 µM | [1][3] |

| H23 | G12C | 47.6 µM | [1] |

| A549 | G12S | 43.8 µM | [1] |

Signaling Pathway

This compound targets the K-Ras G12C mutant, leading to the downregulation of key downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][4] Inhibition of these pathways ultimately leads to decreased cell proliferation and survival.

Caption: K-Ras(G12C) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in H358 cells, covering cell culture, treatment, and downstream assays.

H358 Cell Culture

Materials:

-

NCI-H358 cell line (ATCC® CRL-5807™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Complete Growth Medium: To a 500 mL bottle of RPMI-1640 Medium, add 50 mL of FBS (final concentration 10%) and 5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL penicillin, 100 µg/mL streptomycin).

Protocol:

-

Thawing: Thaw cryopreserved H358 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Maintenance: Culture cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

-

Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and split the cells at a ratio of 1:3 to 1:6 into new flasks.[5][6]

This compound Preparation and Application

Materials:

-

This compound (MedChemExpress, HY-101533, or equivalent)

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is to determine the EC50 of this compound in H358 cells.

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

H358 cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed 3,000-5,000 H358 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Western Blotting for p-Erk and p-Akt

This protocol assesses the effect of this compound on downstream K-Ras signaling.

Materials:

-

H358 cells

-

6-well plates

-

This compound

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed H358 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., at 100 µM) or vehicle control for a specified time (e.g., 6 hours).[1]

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

K-Ras Activity Assay

This pull-down assay measures the amount of active, GTP-bound K-Ras.[1]

Caption: Workflow for the K-Ras activity pull-down assay.

Materials:

-

Treated and untreated H358 cell lysates

-

Desthiobiotin-GTP

-

Streptavidin agarose beads

-

Wash and elution buffers

-

Anti-K-Ras antibody

Protocol:

-

Treat H358 cells with 100 µM this compound or a non-reactive control for 6 hours.[1]

-

Lyse the cells and collect the supernatant.

-

Incubate the lysates with desthiobiotin-GTP to label active GTP-bound proteins.

-

Add streptavidin agarose beads to pull down the biotinylated proteins.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by Western blotting using an anti-K-Ras antibody to determine the amount of active K-Ras pulled down in each condition. A decrease in the K-Ras signal in the this compound treated sample indicates inhibition of K-Ras activity.[1]

Expected Outcomes

-

Cell Viability: this compound is expected to decrease the viability of H358 cells in a dose-dependent manner, with a reported EC50 of 26.6 µM.[1][3]

-

Signaling Pathway Inhibition: Treatment with this compound should lead to a reduction in the phosphorylation of Erk and Akt in H358 cells, which can be observed by Western blotting.[1] A concentration of 100 µM has been shown to be effective for this.[1]

-

K-Ras Activity: The amount of active, GTP-bound K-Ras is expected to be lower in H358 cells treated with this compound compared to control-treated cells.[1]

These protocols and notes provide a framework for investigating the effects of this compound in H358 cells. Researchers should optimize conditions based on their specific experimental setup and reagents.

References

Application Notes and Protocols: SML-10-70-1 Treatment of A549 Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that targets the guanine-nucleotide binding pocket of K-Ras.[1] While initially designed to be selective for the K-Ras G12C mutant, this compound has demonstrated anti-proliferative effects in various cancer cell lines, including A549 human lung adenocarcinoma cells.[1][2] Notably, A549 cells harbor a K-Ras G12S mutation and are generally considered K-Ras independent for their growth.[1]

The mechanism of action of this compound in A549 cells involves the attenuation of key downstream signaling pathways. Specifically, treatment with this compound has been shown to inhibit the phosphorylation of both ERK and Akt, crucial kinases in the MAPK and PI3K/AKT pathways, respectively.[1][2] These pathways are pivotal in regulating cell proliferation, survival, and differentiation. The inhibition of these signaling cascades by this compound leads to a reduction in cancer cell proliferation.[1][2]

These application notes provide a summary of the known effects of this compound on A549 cells and detailed protocols for key experiments to assess its efficacy and mechanism of action.

Data Presentation

The following table summarizes the quantitative data available for the effect of this compound on A549 cancer cells.

| Parameter | Cell Line | Value | Reference |

| Anti-proliferative EC50 | A549 | 43.8 µM | [1] |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in A549 cells, targeting the K-Ras downstream signaling pathways.

Caption: K-Ras signaling pathway and the inhibitory effect of this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the effects of this compound on A549 cells.

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

A549 Cell Culture and Maintenance

A549 cells are human lung carcinoma cells that grow as an adherent monolayer.

-

Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Rinse the cell monolayer with phosphate-buffered saline (PBS) without Ca2+ and Mg2+.

-

Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cell layer and incubate for 5-15 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 3-5 times the volume of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate into new culture vessels at a split ratio of 1:4 to 1:12.

-

Renew the culture medium every 2-3 days.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

A549 cells

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

-

Protocol:

-

Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium.

-

Incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the EC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

A549 cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.

-

Materials:

-

A549 cells

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed A549 cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest the cells by trypsinization, wash with PBS, and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blotting for p-ERK and p-Akt

This technique is used to detect changes in the phosphorylation status of ERK and Akt, indicating the inhibition of their respective signaling pathways.

-

Materials:

-

A549 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

Seed A549 cells and treat with this compound as desired. A high concentration (e.g., 100 µM) may be required to observe significant inhibition.[1]

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

References

Application Notes and Protocols: Assessing SML-10-70-1 Effects on ERK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SML-10-70-1 is a cell-permeable prodrug of SML-8-73-1, a covalent inhibitor that selectively targets the G12C mutant of K-Ras.[1] The K-Ras protein is a critical GTPase that functions as a molecular switch in intracellular signaling.[2] Activating mutations in K-Ras, such as the G12C mutation, lead to constitutive activation of downstream signaling pathways, including the RAF-MEK-ERK (MAPK) cascade, which is a key driver of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is a hallmark of many cancers.[2] this compound, by inhibiting the aberrant activity of K-Ras G12C, is expected to attenuate downstream signaling, leading to a reduction in the phosphorylation of ERK (p-ERK), a key biomarker of the pathway's activity.[1] These application notes provide a summary of the known effects of this compound on ERK phosphorylation and detailed protocols for its assessment.

Data Presentation

The currently available public data on the direct quantitative effects of this compound on ERK phosphorylation is limited. The primary literature reports a significant reduction at a single concentration and time point.

Table 1: Effect of this compound on ERK Phosphorylation in K-Ras G12C Mutant Cells

| Cell Line | Compound | Concentration | Treatment Time | Effect on p-ERK | Reference |

| H358 (NSCLC) | This compound | 100 µM | 6 hours | Attenuated | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | K-Ras Mutation Status | Anti-proliferative EC50 | Reference |

| H358 | G12C | 26.6 µM | [1] |

| H23 | G12C | 47.6 µM | [1] |

| A549 | G12S | 43.8 µM | [1] |

Signaling Pathway

This compound acts upstream of the core MAPK cascade by targeting the mutated K-Ras protein. The diagram below illustrates the signaling pathway from K-Ras to ERK and the point of inhibition by this compound.

Caption: this compound inhibits the K-Ras(G12C)-mediated MAPK signaling pathway.

Experimental Protocols

The following is a detailed protocol for assessing the effect of this compound on ERK phosphorylation in cultured cancer cells using Western blotting. This protocol is a comprehensive representation based on standard molecular biology techniques.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Protocol: Western Blot for Phospho-ERK (p-ERK) and Total ERK

1. Cell Culture and Treatment a. Seed K-Ras G12C mutant cells (e.g., H358) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Culture cells overnight in appropriate growth medium at 37°C in a humidified incubator with 5% CO2. c. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). d. For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for a fixed time (e.g., 6 hours). e. For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 µM) for various durations (e.g., 0, 1, 3, 6, 12, 24 hours). f. Include a vehicle control (e.g., DMSO) in all experiments.